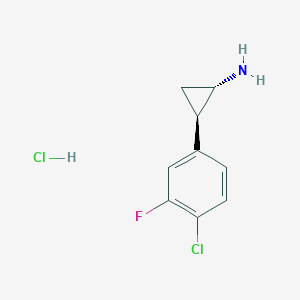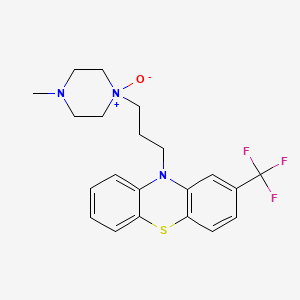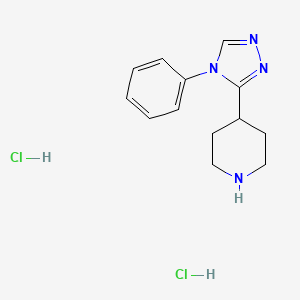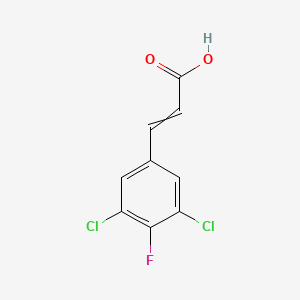
Ácido (3,5-dicloro-2-fluorofenil)borónico
Descripción general
Descripción
3,5-Dichloro-2-fluorophenylboronic acid is a type of boronic acid . Boronic acids are commonly used as building blocks and synthetic intermediates . They have been involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of 3,5-Dichloro-2-fluorophenylboronic acid is C6H4BCl2FO2 . Its molecular weight is 208.81 . Unfortunately, the specific molecular structure analysis is not provided in the retrieved sources.
Chemical Reactions Analysis
3,5-Dichloro-2-fluorophenylboronic acid, like other boronic acids, has been involved in various types of reactions. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Acoplamiento Cruzado de Suzuki-Miyaura
Ácido (3,5-dicloro-2-fluorofenil)borónico: es un reactivo fundamental en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es una piedra angular en la química orgánica, permitiendo la formación de enlaces carbono-carbono entre varios grupos orgánicos. La capacidad del compuesto para actuar como donante de boro en estas reacciones lo hace invaluable para sintetizar moléculas orgánicas complejas, incluidos fármacos y polímeros.
Síntesis de Amidas Biarilicas
Las amidas biarilicas tienen una importancia farmacológica significativa. YGD23795 se utiliza en la síntesis de amidas biarilicas con actividad agonista del receptor de acetilcolina muscarínico subtipo M1 . Estos compuestos tienen posibles aplicaciones en el tratamiento de trastornos neurológicos como la enfermedad de Alzheimer.
Inhibidores de la Proteína del Huso de la Quinesina
El compuesto también se utiliza en la síntesis de inhibidores de la proteína del huso de la quinesina . Estos inhibidores son cruciales en la terapia contra el cáncer, ya que pueden detener la proliferación de células cancerosas interfiriendo con la formación del huso mitótico, un proceso vital en la división celular.
Preparación de Agonistas GABA α2/3
YGD23795: juega un papel en la preparación de agonistas GABA α2/3 . Estos agonistas se investigan por su potencial para tratar diversas afecciones, incluidos los trastornos de ansiedad, debido a sus efectos moduladores sobre el sistema GABAérgico.
Materiales de Cristal Líquido
El compuesto es fundamental para crear nuevos materiales de cristal líquido. Se ha utilizado para fabricar fluorobifenilciclohexenos y difluoroterfenilos mediante acoplamientos cruzados catalizados por paladio . Estos materiales tienen aplicaciones en pantallas y otros dispositivos electrónicos.
Receptores de Aniones para Electrolitos Poliméricos
This compound: se utiliza en la preparación de ésteres de catecol de fenilborónico, que sirven como prometedores receptores de aniones para electrolitos poliméricos . Estos electrolitos son componentes esenciales en el desarrollo de baterías y otros dispositivos de almacenamiento de energía.
Mecanismo De Acción
Target of Action
(3,5-Dichloro-2-fluorophenyl)boronic acid, also known as YGD23795, is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups involved in the Suzuki–Miyaura coupling .
Mode of Action
In the Suzuki–Miyaura coupling, (3,5-Dichloro-2-fluorophenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the interaction of palladium with formally electrophilic organic groups, resulting in the formation of a new palladium-carbon bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (3,5-Dichloro-2-fluorophenyl)boronic acid plays a crucial role, is a key step in various biochemical pathways. This reaction enables the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.
Pharmacokinetics
It’s known that the compound’s success in suzuki–miyaura coupling reactions is due to its stability, ease of preparation, and environmentally benign nature .
Result of Action
The primary result of the action of (3,5-Dichloro-2-fluorophenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the coupling .
Action Environment
The action of (3,5-Dichloro-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed efficiently under a wide range of conditions, making it highly versatile .
Análisis Bioquímico
Biochemical Properties
3,5-Dichloro-2-fluorophenylboronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For instance, 3,5-Dichloro-2-fluorophenylboronic acid can inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity . Additionally, it can interact with carbohydrate-binding proteins, such as lectins, by binding to the diol groups on sugars, which can modulate the protein’s function and affect cellular processes .
Cellular Effects
The effects of 3,5-Dichloro-2-fluorophenylboronic acid on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,5-Dichloro-2-fluorophenylboronic acid has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . By inhibiting these kinases, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in gene expression and cellular responses. Furthermore, 3,5-Dichloro-2-fluorophenylboronic acid can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 3,5-Dichloro-2-fluorophenylboronic acid involves its ability to form covalent bonds with specific biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 3,5-Dichloro-2-fluorophenylboronic acid can inhibit proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,5-Dichloro-2-fluorophenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that 3,5-Dichloro-2-fluorophenylboronic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models . For example, prolonged exposure to this compound can lead to persistent inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 3,5-Dichloro-2-fluorophenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 3,5-Dichloro-2-fluorophenylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges .
Metabolic Pathways
3,5-Dichloro-2-fluorophenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit or activate metabolic enzymes, thereby influencing the flow of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and amino acid metabolism . By modulating these pathways, 3,5-Dichloro-2-fluorophenylboronic acid can affect cellular energy production, redox balance, and biosynthetic processes .
Transport and Distribution
Within cells and tissues, 3,5-Dichloro-2-fluorophenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. This compound can be taken up by cells via transporter proteins that recognize its boronic acid group . Once inside the cell, 3,5-Dichloro-2-fluorophenylboronic acid can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of 3,5-Dichloro-2-fluorophenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting sequences on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the localization and activity of 3,5-Dichloro-2-fluorophenylboronic acid within the cell .
Propiedades
IUPAC Name |
(3,5-dichloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUFPKENLCWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B1460449.png)
![{2,8-Dioxaspiro[4.5]decan-3-yl}methanamine hydrochloride](/img/structure/B1460452.png)
![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)




![{7-Oxaspiro[3.5]nonan-1-yl}methanamine hydrochloride](/img/structure/B1460462.png)
![2-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1460464.png)

![Methyl 3-(8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoate hydrochloride](/img/structure/B1460466.png)

![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-6-carboxylic acid](/img/structure/B1460469.png)
